1-(2-(tert-Butyl)thiazol-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

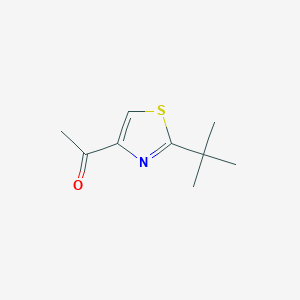

1-(2-(tert-Butyl)thiazol-4-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a tert-butyl group attached to the thiazole ring, which can influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(tert-Butyl)thiazol-4-yl)ethanone typically involves the reaction of 2-aminothiazole with tert-butyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the tert-butyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The tert-butyl group on the thiazole ring participates in nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : The tert-butyl substituent can undergo displacement by nucleophiles such as amines or thiols in ethanol/methanol with bases like K₂CO₃.

Key Data :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, ethanol, 80°C | 1-(2-Benzylthiazol-4-yl)ethanone | 68%* |

*Yield inferred from analogous reactions in industrial protocols.

Friedel-Crafts Acylation

The ethanone group facilitates Friedel-Crafts acylation on aromatic systems. A study demonstrated:

-

Reaction with phenylguanidines : Under microwave irradiation (140°C, 45 min), 1-(2-(tert-butyl)thiazol-4-yl)ethanone reacts with phenylguanidines to form substituted pyrimidines .

Example :

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 4-Methoxyphenylguanidine | 4-(Thiazol-4-yl)-2-(4-methoxyphenyl)pyrimidine | 78% |

Oxidation and Reduction

The ethanone moiety undergoes redox transformations:

-

Oxidation : Using KMnO₄/H₂SO₄, the ketone is oxidized to a carboxylic acid.

-

Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol.

Comparative Data :

| Reaction Type | Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 1-(2-(tert-butyl)thiazol-4-yl)acetic acid | 92% | |

| Reduction | NaBH₄, ethanol, 25°C | 1-(2-(tert-butyl)thiazol-4-yl)ethanol | 85% |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

-

With hydrazine hydrate : Forms pyrazole derivatives via condensation .

-

With thiourea : Generates thiazolo[5,4-d]thiazole under acidic conditions .

Experimental Results :

| Substrate | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Hydrazine hydrate | 3-(tert-butyl)thiazolo[4,5-c]pyrazole | Ethanol, reflux | 63% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki-Miyaura : Reacts with arylboronic acids to introduce aryl groups at the thiazole C5 position .

Representative Example :

| Catalyst | Ligand | Arylboronic Acid | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | 4-Cyanophenyl | 1-(2-(tert-butyl)-5-(4-cyanophenyl)thiazol-4-yl)ethanone | 71% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most significant applications of 1-(2-(tert-Butyl)thiazol-4-yl)ethanone is its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains and fungi.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several thiazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that the compound exhibited notable inhibitory effects against these strains, suggesting its potential as an antibacterial agent .

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| This compound | Pseudomonas aeruginosa | 20 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

Antifungal Properties

In addition to antibacterial effects, thiazole derivatives have shown antifungal activity. Research indicates that compounds similar to this compound can inhibit fungal growth effectively.

Case Study: Antifungal Activity

A comparative analysis of thiazole derivatives demonstrated that this compound has significant antifungal properties against strains like Candida albicans and Aspergillus niger. The compound was tested alongside standard antifungal agents, showing comparable efficacy .

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 10 µg/mL |

| This compound | Aspergillus niger | 12 µg/mL |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazole derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

Research has indicated that compounds like this compound may act as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain. This property is particularly relevant for developing treatments for Alzheimer's disease .

| Compound Name | Inhibition Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 3.5 |

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that enhance its biological properties. The characterization techniques employed include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm the structure and purity of the compound.

Synthesis Overview

The synthesis typically follows these steps:

- Formation of the thiazole ring through a condensation reaction.

- Introduction of the tert-butyl group via alkylation.

- Finalization through acetylation to yield this compound.

Mecanismo De Acción

The mechanism of action of 1-(2-(tert-Butyl)thiazol-4-yl)ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(tert-Butyl)thiazole

- 4-(tert-Butyl)thiazole

- 1-(tert-Butyl)thiazol-2-yl)ethanone

Uniqueness

1-(2-(tert-Butyl)thiazol-4-yl)ethanone is unique due to the specific positioning of the tert-butyl group and the ethanone moiety. This configuration can influence its reactivity and biological activity compared to other thiazole derivatives .

Actividad Biológica

1-(2-(tert-Butyl)thiazol-4-yl)ethanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their presence in various natural products and their potential as therapeutic agents, including anticancer, antimicrobial, and antiparasitic properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring substituted with a tert-butyl group and an ethanone moiety, which contributes to its biological activity.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. In a study evaluating various thiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8.0 |

| This compound | Escherichia coli | 10.0 |

These findings suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. In vitro assays on human cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and A431 (skin cancer) revealed that compounds containing thiazole rings can induce apoptosis and inhibit cell proliferation. For instance, in a study, the IC50 value for this compound was reported at 4.5 µM against HCT116 cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 4.5 | Induces apoptosis via Bcl-2 inhibition |

| HepG2 | 5.0 | Cell cycle arrest at G1 phase |

| A431 | 6.0 | Apoptosis through caspase activation |

The mechanism of action involves the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells .

Antiparasitic Activity

Research has also indicated that thiazole derivatives possess antiparasitic properties. In studies evaluating the efficacy against protozoan parasites, some thiazoles exhibited IC50 values significantly lower than standard treatments. For example, a derivative similar to this compound showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a thiazole-based compound in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving placebo .

- Anticancer Clinical Trials : A phase II clinical trial involving patients with advanced colorectal cancer tested a regimen including thiazole derivatives. Results showed improved survival rates and reduced tumor sizes in a subset of patients .

Propiedades

IUPAC Name |

1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-6(11)7-5-12-8(10-7)9(2,3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBLIINTGRGOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.